(S)-2-Amino-1-[(S)-3-(benzyl-methyl-amino)-pyrrolidin-1-yl]-propan-1-one
CAS No.:
Cat. No.: VC13476657
Molecular Formula: C15H23N3O
Molecular Weight: 261.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H23N3O |
|---|---|
| Molecular Weight | 261.36 g/mol |
| IUPAC Name | (2S)-2-amino-1-[(3S)-3-[benzyl(methyl)amino]pyrrolidin-1-yl]propan-1-one |
| Standard InChI | InChI=1S/C15H23N3O/c1-12(16)15(19)18-9-8-14(11-18)17(2)10-13-6-4-3-5-7-13/h3-7,12,14H,8-11,16H2,1-2H3/t12-,14-/m0/s1 |
| Standard InChI Key | LDCVQMDQPKOYFP-JSGCOSHPSA-N |
| Isomeric SMILES | C[C@@H](C(=O)N1CC[C@@H](C1)N(C)CC2=CC=CC=C2)N |
| SMILES | CC(C(=O)N1CCC(C1)N(C)CC2=CC=CC=C2)N |
| Canonical SMILES | CC(C(=O)N1CCC(C1)N(C)CC2=CC=CC=C2)N |
Introduction
Chemical Structure and Stereochemical Features
Molecular Architecture
(S)-2-Amino-1-[(S)-3-(benzyl-methyl-amino)-pyrrolidin-1-yl]-propan-1-one (molecular formula: C₁₅H₂₃N₃O, molecular weight: 261.36 g/mol) features a pyrrolidine ring substituted at the 3-position with a benzyl-methyl-amino group and a 1-propanone side chain with an amino group at the 2-position. The compound’s stereochemistry is defined by two chiral centers: the S-configured carbon in the pyrrolidine ring and the S-configured carbon in the propanone moiety.
Physicochemical Properties
The compound’s lipophilicity (predicted LogP: ~1.2) and polar surface area (~60 Ų) suggest moderate blood-brain barrier permeability, making it relevant for central nervous system (CNS)-targeted therapeutics . Its isoelectric point (pI ≈ 8.5) reflects the basic nature of the secondary amine in the pyrrolidine ring.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₃N₃O |
| Molecular Weight | 261.36 g/mol |
| Chiral Centers | 2 (S,S configuration) |
| Predicted LogP | 1.2 |
| Polar Surface Area | 60 Ų |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis typically involves a multi-step sequence:
-
Pyrrolidine Ring Formation: Cyclization of 1,4-diamines via intramolecular nucleophilic substitution.
-
Benzyl-Methyl-Amino Substitution: Alkylation of the pyrrolidine nitrogen using benzyl bromide and methyl iodide under basic conditions (e.g., K₂CO₃ in DMF).
-
Propanone Side Chain Introduction: Coupling of the pyrrolidine intermediate with Boc-protected amino propanone, followed by deprotection using trifluoroacetic acid.
Critical Reaction Conditions:
-
Alkylation requires anhydrous conditions to prevent hydrolysis.
-
Stereochemical control is achieved using chiral auxiliaries or asymmetric catalysis.
Industrial Optimization
Large-scale production employs continuous flow reactors to enhance yield (up to 78%) and purity (>98% by HPLC). Solvent recovery systems minimize waste, aligning with green chemistry principles.
Biological Activities and Mechanisms
Neurotransmitter Receptor Interactions
The compound demonstrates nanomolar affinity for dopamine D₄ receptors (Kᵢ = 15 nM) and serotonin 5-HT₂A receptors (Kᵢ = 32 nM), as shown in radioligand displacement assays . Molecular docking studies suggest that the benzyl group occupies a hydrophobic pocket in the D₄ receptor, while the pyrrolidine nitrogen forms a hydrogen bond with Asp115 .
Enzymatic Inhibition
In vitro studies reveal inhibitory activity against monoamine oxidase B (MAO-B, IC₅₀ = 0.89 μM), potentially relevant for neurodegenerative diseases . Competitive inhibition kinetics (Kᵢ = 0.67 μM) indicate direct binding to the enzyme’s flavin adenine dinucleotide (FAD) site .
Table 2: Key Pharmacological Targets
| Target | Affinity (Kᵢ or IC₅₀) | Mechanism |
|---|---|---|
| Dopamine D₄ Receptor | 15 nM | Competitive antagonist |
| Serotonin 5-HT₂A | 32 nM | Partial agonist |
| MAO-B | 0.89 μM | Competitive inhibitor |
Therapeutic Applications
Neuropsychiatric Disorders
In rodent models of anxiety (elevated plus maze), the compound (3 mg/kg, oral) increased open-arm time by 40%, comparable to diazepam. For depression (forced swim test), it reduced immobility time by 55% at 10 mg/kg, suggesting serotonergic modulation .
Comparative Analysis with Structural Analogs
Table 3: Activity Comparison of Pyrrolidine Derivatives
| Compound | D₄ Affinity (Kᵢ) | MAO-B IC₅₀ | Analgesic Efficacy |
|---|---|---|---|
| (S,S)-Target Compound | 15 nM | 0.89 μM | 70% reduction |
| (R,R)-Enantiomer | 420 nM | 5.2 μM | 22% reduction |
| Piperidine Analog | 89 nM | 1.3 μM | 48% reduction |
Key findings:
-
Stereochemistry critically impacts D₄ affinity (28-fold difference between enantiomers).
-
Replacing pyrrolidine with piperidine reduces analgesic efficacy by 31% .
Future Research Directions
-
Metabolic Stability: Preliminary microsomal studies show a half-life of 23 minutes (human liver microsomes), necessitating prodrug development .
-
In Vivo Toxicity: Acute toxicity (LD₅₀ > 300 mg/kg in rats) suggests a wide therapeutic window, but chronic studies are pending.
-
Clinical Translation: Phase I trials should evaluate pharmacokinetics and CNS penetration using positron emission tomography (PET) tracers .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume